molecular formula C14H11FO2 B12427364 (2-Fluoro-4-biphenyl)acetic acid-d5

(2-Fluoro-4-biphenyl)acetic acid-d5

Cat. No.: B12427364
M. Wt: 235.26 g/mol
InChI Key: ZLLZRKQQNGBXRD-RALIUCGRSA-N
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Description

(2-Fluoro-4-biphenyl)acetic acid-d5 is a deuterium-labeled derivative of (2-Fluoro-4-biphenyl)acetic acid. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-biphenyl)acetic acid-d5 typically involves the deuteration of (2-Fluoro-4-biphenyl)acetic acid. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-biphenyl)acetic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Fluoro-4-biphenyl)acetic acid-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-biphenyl)acetic acid-d5 involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry. This enables researchers to study the metabolic pathways and pharmacokinetics of the compound in detail. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-biphenyl)acetic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracking and quantification in metabolic studies. Additionally, deuterated compounds often exhibit altered pharmacokinetic properties, such as improved stability and reduced metabolic degradation, making them valuable in drug development .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

235.26 g/mol

IUPAC Name

2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)/i1D,2D,3D,4D,5D

InChI Key

ZLLZRKQQNGBXRD-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)CC(=O)O)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F

Origin of Product

United States

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